TMB

Beschreibung

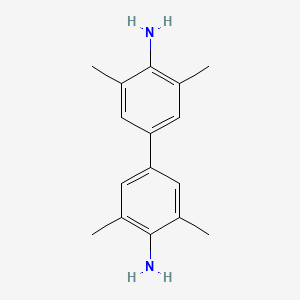

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIUNKRWKOVEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026120 | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline] | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000005 [mmHg] | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54827-17-7 | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′,5,5′-Tetramethylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054827177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetramethylbenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B3T5CB8EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

334 to 336 °F (NTP, 1992), 168.5 °C | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to 3,3',5,5'-Tetramethylbenzidine (TMB) in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties of 3,3',5,5'-tetramethylbenzidine (TMB), a widely used chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. This document provides a comprehensive overview of this compound's mechanism of action, its chemical characteristics, and practical considerations for its use in research and development.

Chemical Properties of this compound

3,3',5,5'-Tetramethylbenzidine is a non-carcinogenic derivative of benzidine.[1][2] Its chemical structure, featuring a biphenyl (B1667301) core with methyl and amino groups, makes it an excellent electron donor for oxidation reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diamine | [3] |

| Molecular Formula | C₁₆H₂₀N₂ | [3][4] |

| Molecular Weight | 240.34 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline solid or off-white powder | [3][5][6] |

| Melting Point | 168-171 °C | [3][5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethyl acetate. | [1][3][7] |

The HRP-TMB Reaction: A Two-Step Oxidation

The utility of this compound in immunoassays stems from its reaction with horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[8][9] This enzymatic reaction involves a two-step oxidation of this compound, resulting in distinct color changes that can be quantified.[1][10]

Initially, HRP, in its resting Fe(III) state, is oxidized by H₂O₂ to a high-oxidation state intermediate known as Compound I.[1] this compound then acts as a reducing co-substrate, donating an electron to Compound I, which is reduced to Compound II. This first one-electron oxidation of this compound results in the formation of a blue-green charge-transfer complex, which is a radical cation in equilibrium with the unoxidized this compound.[1][10] A second molecule of this compound donates another electron to Compound II, returning the HRP enzyme to its resting state and producing the fully oxidized, yellow diimine form of this compound.[1]

The initial blue-green product has a maximum absorbance at approximately 652 nm.[1][10] Upon addition of an acidic stop solution, the reaction is terminated, and the blue-green intermediate is converted to the stable yellow diimine product, which has a maximum absorbance at 450 nm.[1][10][11] This shift in absorbance wavelength and the intensification of the color signal upon acidification are key features of this compound-based assays.[1]

This compound Formulations and Stability

This compound substrates are available in various formulations, primarily as one-component or two-component systems.[12]

-

One-component (ready-to-use) solutions contain both this compound and a stabilizing agent for hydrogen peroxide in a mildly acidic buffer.[12][13] These are convenient but may have a defined shelf life.

-

Two-component systems provide this compound and the peroxide solution in separate bottles, which are mixed just before use.[12][14] This format can offer longer stability for the individual components.

The stability of this compound solutions is crucial for reliable assay performance. This compound is sensitive to light and should be stored in dark or amber-colored bottles.[5][13][15] Exposure to light can lead to auto-oxidation and increased background signal.[13] The optimal pH for the HRP-TMB reaction is typically in the mildly acidic range, and substrate formulations are buffered accordingly.[7][16]

Table 2: this compound Stability and Storage Recommendations

| Factor | Recommendation | References |

| Storage Temperature | 2-8°C | [13][15][17] |

| Light Exposure | Store in the dark; avoid direct sunlight and UV sources. | [5][13][15] |

| Shelf Life | Varies by formulation, can range from 12 to 48 months. | [12][18] |

| Contamination | Avoid contamination with metal ions which can oxidize this compound. | [13] |

Quantitative Data and Performance Metrics

The performance of this compound as a chromogenic substrate is characterized by its sensitivity and kinetic properties. The molar absorptivity (extinction coefficient) of the this compound reaction products is a key parameter for quantifying the enzymatic reaction.

Table 3: Molar Absorptivity of this compound Oxidation Products

| This compound Product | Wavelength (λmax) | Molar Absorptivity (ε) | References |

| Charge-Transfer Complex | 652 nm | 39,000 M⁻¹cm⁻¹ | [10] |

| Diimine | 450 nm | 59,000 M⁻¹cm⁻¹ | [10] |

The rate of color development is dependent on the concentration of HRP and the specific this compound formulation.[9] Some formulations are designed for slower kinetic reactions, which can be advantageous for certain assay formats.[13] The addition of a stop solution not only stabilizes the color but can also enhance the signal intensity by 2- to 4-fold.[19][20]

Experimental Protocols

The following provides a generalized protocol for the use of this compound in a standard sandwich ELISA.

Materials:

-

ELISA plate coated with capture antibody and blocked

-

Samples and standards

-

Detection antibody

-

HRP-conjugated secondary antibody

-

This compound substrate solution (one-component or freshly mixed two-component)

-

Stop solution (e.g., 0.16 M sulfuric acid or 1 M phosphoric acid)[14][17]

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Preparation: Ensure all reagents are brought to room temperature before use. If using a two-component this compound substrate, mix equal volumes of the this compound solution and the peroxide solution immediately before use.[14]

-

Final Wash: After the final incubation with the HRP-conjugated antibody, wash the plate thoroughly with wash buffer to remove any unbound conjugate.[21]

-

Substrate Addition: Add 100 µL of the this compound substrate solution to each well.[14][22]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from direct light.[14][22][23] The incubation time can be optimized based on the desired color development.

-

Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[11][14][23]

-

Measurement: Read the absorbance of each well at 450 nm within 10-30 minutes of adding the stop solution.[11][22][24]

Note: For kinetic assays, the absorbance can be read at 650 nm at multiple time points without the addition of a stop solution.[15][22]

Conclusion

This compound remains a cornerstone of immunoassays due to its high sensitivity, low background, and well-characterized chemical properties.[2][12] Understanding the mechanism of the HRP-TMB reaction, the factors influencing its stability, and the proper experimental protocols are essential for generating reliable and reproducible results in research, diagnostics, and drug development. Recent advancements continue to focus on optimizing this compound formulations to further enhance signal intensity and stability.[7][16]

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. [Tetramethylbenzidine--a chromogenic substrate for peroxidase in enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 6. 3,3',5,5'-Tetramethylbenzidine(54827-17-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Why is this compound used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 9. Surmodics - this compound Peroxidase Substrate Kit - Microwell & ELISA [shop.surmodics.com]

- 10. itwreagents.com [itwreagents.com]

- 11. cytodiagnostics.com [cytodiagnostics.com]

- 12. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 13. biocat.com [biocat.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]

- 16. A systematic investigation of this compound substrate composition for signal enhancement in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stop Solution for this compound Substrates 55 mL | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 18. oxfordbiosystems.com [oxfordbiosystems.com]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

- 22. Adaltis S.r.l. - Blue Star - this compound Solution for Elisa [adaltis.net]

- 23. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 24. ELISA Stop Solution [diagnopal.ca]

The Core Mechanism of 3,3',5,5'-Tetramethylbenzidine (TMB) as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 3,3',5,5'-Tetramethylbenzidine (TMB), a widely used chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays. This document details the core chemical principles, presents key quantitative data, outlines experimental protocols, and provides visual representations of the reaction pathways and workflows.

Introduction: The Role of this compound in Immunoassays

3,3',5,5'-Tetramethylbenzidine (this compound) is a non-carcinogenic chromogenic substrate for peroxidases, most notably horseradish peroxidase (HRP).[1] Its application is fundamental in numerous immunodetection assays, including Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunohistochemistry. The enzymatic reaction catalyzed by HRP in the presence of a peroxide source leads to the oxidation of this compound, resulting in a distinct color change that can be qualitatively observed and quantitatively measured.[2][3]

The Enzymatic Reaction: A Two-Step Oxidation Process

The core of this compound's mechanism of action lies in a two-step enzymatic oxidation process catalyzed by HRP in the presence of hydrogen peroxide (H₂O₂).[4]

Step 1: One-Electron Oxidation to a Blue Cation Radical

Initially, HRP, in its resting ferric (Fe³⁺) state, reacts with hydrogen peroxide to form a reactive intermediate known as Compound I. This intermediate then catalyzes a one-electron oxidation of the colorless this compound molecule. This reaction generates a blue-green, soluble cation radical.[5] This intermediate product is actually a charge-transfer complex formed between the this compound radical cation and a neutral this compound molecule.[6] This blue-colored product has a maximum absorbance at approximately 370 nm and 652 nm.[7]

Step 2: Two-Electron Oxidation to a Yellow Diimine

Further oxidation of the blue cation radical, either through continued enzymatic activity or, more commonly, by the addition of an acidic stop solution (e.g., sulfuric acid or phosphoric acid), results in a two-electron oxidation of the this compound molecule.[5][7] This final product is a stable, yellow diimine. The yellow diimine exhibits a maximum absorbance at 450 nm.[7] The intensity of this yellow color is directly proportional to the amount of HRP present in the sample, which in turn correlates with the quantity of the target analyte.

Quantitative Data

The spectrophotometric properties of the this compound oxidation products are crucial for quantitative analysis in immunoassays. The following table summarizes the key spectral and kinetic parameters.

| Parameter | Value | Wavelength (nm) | Product Form | Reference(s) |

| Molar Extinction Coefficient (ε) | 39,000 M⁻¹ cm⁻¹ | 652-653 | Blue Cation Radical | [2][6][8][9] |

| Molar Extinction Coefficient (ε) | 59,000 M⁻¹ cm⁻¹ | 450 | Yellow Diimine | [2][6][8][9] |

| Michaelis Constant (Km) for this compound | Varies (e.g., 0.434 mM) | - | - | [10] |

| Maximum Velocity (Vmax) for this compound | Varies with conditions | - | - | [10][11] |

Note: Kinetic parameters such as Km and Vmax are highly dependent on experimental conditions including pH, temperature, and the presence of other molecules.[12] For instance, the Vmax of the HRP-catalyzed oxidation of this compound has been observed to decrease significantly at higher concentrations of H₂O₂.[11]

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the this compound reaction mechanism and a typical experimental workflow for an ELISA.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in immunoassays. Below are generalized protocols for ELISA, Western Blotting, and Immunohistochemistry.

Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

-

Coated and blocked microplate

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound Substrate Solution (often a ready-to-use formulation)

-

Stop Solution (e.g., 2M Sulfuric Acid)

Procedure:

-

Primary Antibody Incubation: Add diluted primary antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the plate 3-5 times with wash buffer.

-

Secondary Antibody Incubation: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Incubation: Add 100 µL of this compound Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.[13] A blue color will develop.

-

Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Western Blotting

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Wash buffer (e.g., TBST)

-

This compound Blotting Substrate Solution

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Chromogenic Detection: Add this compound Blotting Substrate Solution to the membrane and incubate until the desired band intensity is achieved (typically 5-30 minutes).[14]

-

Stopping the Reaction: Stop the reaction by rinsing the membrane with deionized water.

-

Imaging: Image the blot. The resulting blue-purple precipitate is stable but may fade over time, so prompt documentation is recommended.

Immunohistochemistry (IHC)

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Antigen retrieval buffer

-

Endogenous peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)

-

Blocking buffer

-

Primary antibody

-

HRP-conjugated secondary antibody

-

This compound Substrate Solution for IHC

-

Counterstain (e.g., hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Antigen Retrieval: Perform heat-induced epitope retrieval as required.

-

Endogenous Peroxidase Quenching: Incubate slides in peroxidase blocking solution for 10-15 minutes.

-

Blocking: Incubate sections with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Washing: Rinse with wash buffer.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 30-60 minutes.

-

Washing: Rinse with wash buffer.

-

Chromogenic Detection: Incubate with this compound Substrate Solution for 5-15 minutes, or until the desired blue-green precipitate is observed.[2]

-

Stopping the Reaction: Stop the reaction by washing with distilled water.

-

Counterstaining: Counterstain with a suitable nuclear stain.

-

Mounting: Coverslip using an aqueous mounting medium.

Stability and Handling of this compound

This compound and its oxidized products have specific stability characteristics that are important for reliable and reproducible results.

-

This compound Substrate Solution: this compound is light-sensitive and should be stored in the dark at 2-8°C.[15] Ready-to-use solutions are often stable for several months to years under these conditions.[5] Exposure to light or contamination with metal ions can cause auto-oxidation, leading to a blue discoloration and high background.[15]

-

Blue Cation Radical: The blue product of the one-electron oxidation is relatively unstable and the color can fade over time. For kinetic assays, readings should be taken shortly after color development.

-

Yellow Diimine: The yellow diimine product formed after the addition of a stop solution is generally more stable, with the color being stable for at least one hour, allowing for batch processing of plates.[3] However, prolonged standing can lead to a decrease in signal intensity or the formation of precipitates, especially at high signal levels.

Conclusion

The 3,3',5,5'-Tetramethylbenzidine (this compound) and horseradish peroxidase (HRP) system is a robust and sensitive method for detection in a wide range of immunoassays. A thorough understanding of its two-step oxidation mechanism, the spectral properties of its colored products, and the critical parameters of the experimental protocols is essential for researchers to optimize their assays, troubleshoot potential issues, and generate reliable and reproducible data. This guide provides the foundational knowledge required for the effective application of this indispensable research tool.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. itwreagents.com [itwreagents.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Interactions of Macromolecular Crowding Agents and Cosolutes with Small-Molecule Substrates: Effect on Horseradish Peroxidase Activity with Two Different Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. seracare.com [seracare.com]

- 14. kementec.com [kementec.com]

- 15. biocat.com [biocat.com]

An In-Depth Technical Guide to the TMB-Horseradish Peroxidase (HRP) Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 3,3’,5,5’-tetramethylbenzidine (TMB) and horseradish peroxidase (HRP) reaction, a cornerstone of modern immunoassays. We will delve into the core chemical principles, present key quantitative data, provide detailed experimental protocols, and offer troubleshooting guidance to empower researchers in optimizing their colorimetric assays.

Chapter 1: The Core Chemical Mechanism

The detection of HRP in assays like ELISA hinges on its ability to catalyze the oxidation of a chromogenic substrate, such as this compound, in the presence of hydrogen peroxide (H₂O₂). This compound is a safe and highly sensitive substrate that undergoes a two-step oxidation, resulting in distinct, quantifiable color changes.[1][2]

The reaction proceeds through the following key steps:

-

Activation of HRP: The enzyme in its resting ferric (Fe³⁺) state reacts with its co-substrate, hydrogen peroxide (H₂O₂). This oxidizes the enzyme into a highly reactive oxoferryl species known as Compound I ([Fe⁴⁺=O]•⁺).

-

First this compound Oxidation: Compound I is a potent oxidizing agent. It pulls a single electron from a colorless this compound molecule, converting it into a blue-colored cation free radical (this compound•⁺). In this process, Compound I is reduced to a second intermediate state, Compound II ([Fe⁴⁺=O]).[3]

-

Second this compound Oxidation & Enzyme Regeneration: Compound II then oxidizes a second this compound molecule, generating another blue this compound cation radical. This second one-electron transfer returns the HRP enzyme to its original Fe³⁺ resting state, allowing it to begin another catalytic cycle.[3]

-

Color Formation: The blue product observed is a charge-transfer complex formed between the this compound cation radical and the final, fully oxidized this compound diimine. This complex has a maximum absorbance (λₘₐₓ) at approximately 652 nm.[3][4]

-

Reaction Termination and Signal Amplification: The addition of a strong acid, such as sulfuric acid (H₂SO₄), serves two purposes. Firstly, it denatures the HRP enzyme, instantly stopping the reaction. Secondly, it resolves the charge-transfer complex and promotes the complete oxidation of any remaining blue product into a stable, yellow diimine product. This final yellow product is more stable and has a higher molar extinction coefficient, leading to a 2-4 fold amplification in signal intensity.[5] It is quantified by measuring absorbance at 450 nm.[1]

Chapter 2: Quantitative and Kinetic Data

The efficiency and sensitivity of the HRP-TMB system can be described by several key parameters. Understanding these values is crucial for assay optimization and data interpretation.

Table 1: Spectrophotometric Properties

This table summarizes the key wavelengths and molar extinction coefficients (ε) for the different forms of this compound. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength; a higher value corresponds to a stronger signal for a given concentration.

| Species | State | Color | Max Absorbance (λₘₐₓ) | Molar Extinction Coefficient (ε) |

| This compound | Reduced Diamine | Colorless | ~285 nm[4] | Not typically measured for assay |

| Charge-Transfer Complex | One-electron oxidation | Blue | ~652 nm[1][3][6] | 3.9 x 10⁴ M⁻¹ cm⁻¹[1][6][7] |

| Diimine | Two-electron oxidation | Yellow | 450 nm[1][3][6] | 5.9 x 10⁴ M⁻¹ cm⁻¹[1][6][7] |

Table 2: HRP Enzyme Kinetics

The relationship between the rate of reaction and the concentration of substrates (this compound and H₂O₂) is described by the Michaelis-Menten constant (Kₘ). Kₘ represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ) and is an inverse measure of the enzyme's affinity for the substrate.

| Substrate | Michaelis-Menten Constant (Kₘ) | Notes |

| This compound | 0.434 mM[8] | A lower Kₘ indicates a higher affinity of HRP for this compound. |

| H₂O₂ | 3.7 mM[8] | Indicates a lower affinity for H₂O₂ compared to this compound. |

Note: Kinetic values can vary based on experimental conditions such as pH, temperature, and buffer composition.

Table 3: Optimal Reaction Conditions

Various factors can influence the rate and stability of the HRP-TMB reaction.

| Parameter | Optimal Range/Condition | Rationale |

| pH | 3.3 - 5.2[6][9] | The reaction requires a mildly acidic environment. The optimal pH can vary depending on the specific buffer and stabilizers used in the this compound solution. |

| Temperature | Room Temperature (20-25°C) or 37°C[10] | Incubation at 37°C can accelerate color development, but may also increase background signal. |

| Incubation Time | 5 - 30 minutes[1][5] | Time should be optimized to achieve a robust signal without saturating the highest concentration points of the standard curve. |

| Light | Protect from light[11][12] | This compound substrate is light-sensitive and can auto-oxidize, leading to high background. Incubations should be performed in the dark.[11][12] |

| Stop Solution | 0.16M - 2M H₂SO₄ or 1N HCl[10][13][14] | Stops the reaction and converts the blue product to a more stable and intense yellow product. |

Chapter 3: Experimental Protocols

This chapter provides detailed methodologies for using the HRP-TMB system in a standard sandwich ELISA format.

Protocol 3.1: Standard ELISA using a Commercial this compound Kit

This protocol assumes the use of a ready-to-use one- or two-component this compound substrate kit.

-

Final Wash Step: After incubating with the HRP-conjugated secondary antibody or streptavidin-HRP, wash the microplate wells 3-5 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well. After the final wash, aspirate thoroughly and blot the plate on absorbent paper to remove residual buffer.

-

Substrate Preparation: Equilibrate the this compound substrate solution to room temperature before use.[5] If using a two-component kit, mix the components according to the manufacturer's instructions immediately before use.[14] Protect the solution from light.

-

Substrate Incubation: Quickly add 100 µL of the prepared this compound substrate solution to each well.[5][13]

-

Color Development: Incubate the plate at room temperature (20-25°C) in the dark for 15-30 minutes.[5][13] Monitor the color development. The incubation time should be sufficient for the lowest standard to be clearly visible but not so long that the highest standard becomes saturated (OD > 2.5).

-

Stopping the Reaction: Add 100 µL of stop solution (e.g., 0.16M H₂SO₄) to each well.[13] The color in the wells should change from blue to yellow. Gently tap the plate to ensure thorough mixing.

-

Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[10] It is recommended to also take a reading at a reference wavelength (e.g., 570 nm or 630 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.[14][15]

Protocol 3.2: Preparation of this compound Substrate Solution from Scratch

For advanced users or specific applications, this compound substrate can be prepared from individual components.

-

This compound Stock Solution (10 mg/mL): Dissolve 10 mg of this compound powder in 1 mL of high-purity DMSO.[9] This stock solution should be stored in small aliquots at -20°C, protected from light.

-

Substrate Buffer (Phosphate-Citrate Buffer, pH 5.2): Prepare a 0.1 M phosphate-citrate buffer by titrating 0.1 M citric acid with 0.2 M dibasic sodium phosphate (B84403) until the pH reaches 5.2.

-

Working Substrate Solution: Immediately before use, prepare the working solution. For every 10 mL of final volume required:

Chapter 4: Troubleshooting Guide

Even with robust protocols, issues can arise. This table outlines common problems and their solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Signal or Weak Signal | - Inactive HRP conjugate.- Omission of a key reagent.- this compound substrate has degraded.- Insufficient incubation times. | - Use a new vial of HRP conjugate.- Double-check all protocol steps.- Use fresh or new this compound substrate.- Increase incubation time for antibodies (e.g., overnight at 4°C) or this compound substrate.[11] |

| High Background (All wells colored) | - Contaminated this compound substrate.- Insufficient washing.- HRP conjugate concentration too high.- this compound substrate exposed to light. | - Use fresh, colorless this compound solution.[16]- Increase the number of wash steps and soaking time.[16]- Titrate the HRP conjugate to find the optimal dilution.- Ensure the this compound incubation step is performed in the dark.[11] |

| High Variability (Poor Duplicates) | - Inconsistent pipetting.- Incomplete mixing of reagents in wells.- Uneven temperature across the plate ("edge effect"). | - Calibrate pipettes and use proper technique.- Gently tap the plate after adding reagents.- Ensure the plate is incubated in a temperature-stable environment; consider using a water bath or incubator. |

| Precipitate Forms in Wells | - HRP conjugate concentration is excessively high.- Reaction has proceeded for too long, saturating the substrate. | - Increase the dilution factor of the HRP conjugate.- Reduce the this compound incubation time.[16] |

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. itwreagents.com [itwreagents.com]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Interactions of Macromolecular Crowding Agents and Cosolutes with Small-Molecule Substrates: Effect on Horseradish Peroxidase Activity with Two Different Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. interchim.fr [interchim.fr]

- 13. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 14. bmrservice.com [bmrservice.com]

- 15. stjohnslabs.com [stjohnslabs.com]

- 16. assaygenie.com [assaygenie.com]

The Cornerstone of Colorimetric Detection: An In-depth Guide to the Principle of TMB

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based detection methods, the chromogenic substrate 3,3’,5,5’-tetramethylbenzidine (TMB) stands as a cornerstone for sensitive and reliable quantification. Its widespread use is attributed to its high sensitivity, safety profile compared to other chromogens, and the distinct color changes it undergoes upon enzymatic oxidation. This technical guide delves into the core principles of this compound colorimetric detection, providing a comprehensive overview of the underlying chemical reactions, detailed experimental protocols, and quantitative data to empower researchers in their assay development and execution.

The Chemical Principle: A Tale of Two Colors

The colorimetric detection of this compound is fundamentally an enzyme-catalyzed oxidation-reduction reaction. The key players in this process are the enzyme, typically horseradish peroxidase (HRP), its substrate hydrogen peroxide (H₂O₂), and the chromogenic substrate, this compound.[1]

The reaction unfolds in a two-step process:

-

One-Electron Oxidation: In the presence of H₂O₂ and HRP, this compound undergoes a one-electron oxidation. This initial reaction transforms the colorless this compound into a blue-green cation radical.[2][3] This intermediate product, a charge-transfer complex, exhibits a maximum absorbance at approximately 652 nm.[2][4]

-

Two-Electron Oxidation: Further oxidation of the cation radical, or the addition of an acidic stop solution, results in a two-electron oxidation of this compound. This final product is a yellow diimine, which has a maximum absorbance at 450 nm.[2][4] The addition of a stop solution, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), not only halts the enzymatic reaction but also enhances the sensitivity of the assay by converting the blue product to the more stable and intensely colored yellow product.[1][5]

The Catalytic Engine: Horseradish Peroxidase (HRP) Redox Cycle

The enzymatic prowess of HRP is central to the this compound colorimetric reaction. HRP, in its resting state, contains a ferric (Fe³⁺) heme prosthetic group. The catalytic cycle is initiated by the interaction of HRP with hydrogen peroxide:

-

Formation of Compound I (Cpd-I): H₂O₂ oxidizes the native HRP, leading to the formation of a highly reactive intermediate known as Compound I (Cpd-I). In this state, the iron in the heme group is in a ferryl (Fe⁴⁺=O) state.[3][6]

-

Reduction to Compound II (Cpd-II): Cpd-I then oxidizes a molecule of this compound, resulting in the formation of the blue-green this compound cation radical and the reduction of Cpd-I to another intermediate, Compound II (Cpd-II).[3][6]

-

Return to Resting State: Cpd-II, in turn, oxidizes a second molecule of this compound, generating another this compound cation radical and returning the enzyme to its native Fe³⁺ resting state, ready for another catalytic cycle.[3][6]

This efficient enzymatic turnover allows for significant signal amplification, as a single HRP molecule can catalyze the oxidation of many this compound molecules, leading to a strong colorimetric signal.

Quantitative Data Summary

For accurate and reproducible results, understanding the quantitative parameters of the this compound reaction is crucial. The following table summarizes key data points for this compound colorimetric detection.

| Parameter | Value | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) of Blue Product (Cation Radical) | 3.9 x 10⁴ M⁻¹ cm⁻¹ | 653 | [7][8] |

| Molar Extinction Coefficient (ε) of Yellow Product (Diimine) | 5.9 x 10⁴ M⁻¹ cm⁻¹ | 450 | [7][8] |

| Optimal pH for HRP activity with this compound | ~5.0 - 7.4 | N/A | [5] |

| This compound Concentration in Ready-to-use Solutions | 1.25 - 2.5 mM | N/A | [7][9] |

| Hydrogen Peroxide Concentration in Ready-to-use Solutions | ~2.21 mM | N/A | [7] |

| Stop Solution (Sulfuric Acid) Concentration | 0.16 M - 2 M | N/A | [6][10] |

| Stop Solution (Hydrochloric Acid) Concentration | 1 N | N/A | [11] |

Experimental Protocols

The following are detailed methodologies for a typical this compound-based Enzyme-Linked Immunosorbent Assay (ELISA).

Materials

-

96-well microplate

-

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., PBST with 1% BSA or casein)

-

Capture Antibody

-

Antigen Standard and Samples

-

Detection Antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

This compound Substrate Solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Sandwich ELISA Protocol

-

Coating: Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing (1): Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing (2): Repeat the washing step as in step 2.

-

Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing (3): Repeat the washing step as in step 2.

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Washing (4): Repeat the washing step as in step 2.

-

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30 minutes at room temperature.

-

Washing (5): Repeat the washing step as in step 2.

-

Color Development: Add 100 µL of this compound Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development.[5][12]

-

Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.[5][13]

-

Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[5]

Visualizing the Process

To further elucidate the principles and workflows described, the following diagrams have been generated using Graphviz.

Caption: Chemical pathway of this compound oxidation.

Caption: The catalytic cycle of Horseradish Peroxidase (HRP).

Caption: A typical workflow for a Sandwich ELISA using this compound.

References

- 1. selectscience.net [selectscience.net]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 11. bmrservice.com [bmrservice.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. ELISA Protocols [sigmaaldrich.com]

TMB Substrate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: 3,3',5,5'-Tetramethylbenzidine (TMB) is a widely used chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). Its popularity stems from its high sensitivity and lower toxicity compared to other chromogens. The performance of this compound is critically dependent on its proper dissolution and the stability of the resulting solution. This technical guide provides an in-depth overview of this compound's solubility and stability, complete with experimental protocols and a summary of key quantitative data to aid researchers in optimizing their assays.

This compound Solubility

This compound as a free base is a white or light yellow solid that is practically insoluble in aqueous solutions.[1][2] This necessitates the use of organic solvents for its initial dissolution to create a concentrated stock solution, which is then diluted into an aqueous buffer to prepare the final working solution.

Organic Solvents

This compound is readily soluble in several water-miscible organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[1][3][4] Other suitable organic solvents include ethanol, acetone, and dimethylformamide (DMF).[5][6][7]

Aqueous Buffers

The hydrochloride salt of this compound shows better solubility in aqueous media compared to the free base form.[3][8] However, for most applications, a stock solution of this compound in an organic solvent is diluted into an acidic aqueous buffer. The most common buffers used are citrate (B86180) or phosphate-citrate buffers, typically with a pH in the range of 3.3 to 6.0.[1][5] An optimal pH range for the HRP-TMB reaction is generally considered to be between 4.5 and 5.5.[5] The use of povidone (polyvinylpyrrolidone) has been shown to increase the solubility of this compound in aqueous buffers, allowing for the preparation of more concentrated solutions without precipitation.[2][9]

The following table summarizes the solubility of this compound in various solvents.

| Solvent/System | Concentration/Solubility | Reference |

| Water | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to 10 mg/mL (stock solution) | [1][3][4] |

| Dimethyl Sulfoxide (DMSO) | Up to 42 mM | [7] |

| Dimethyl Sulfoxide (DMSO) | 6 mg/mL (stock solution) | [10] |

| DMSO:PBS (pH 7.2) (1:300) | ~30 µg/mL | [11] |

| Ethanol | Soluble | [5][6] |

| Acetone | Soluble | [6] |

| Chloroform | Soluble | [1] |

| Toluene | Soluble | [1] |

This compound Stability

The stability of this compound is influenced by several factors, including storage temperature, exposure to light, and pH. Both the solid compound and its solutions are sensitive to degradation.

Storage and Shelf Life

Solid this compound should be stored at 2-8°C and remains stable for a minimum of two years under these conditions.[3] this compound solutions are also sensitive to light and should be stored in amber or opaque bottles, protected from direct sunlight and UV sources.[12][13] Ready-to-use this compound substrate solutions, when stored properly at 2-8°C, can have a shelf life ranging from 12 months to over four years.[14][15] It is generally recommended not to freeze this compound solutions.[12][15] Stock solutions of this compound in DMSO can be stored frozen at -20°C in aliquots and are reported to be stable for at least two years.[3]

Factors Affecting Stability

-

Light: this compound is photosensitive and will degrade upon exposure to sunlight or fluorescent lights.[12] This degradation can lead to an increase in background signal in assays.

-

Temperature: For long-term storage, this compound solutions should be kept at 2-8°C.[3][12][13] While the reaction is typically carried out at room temperature, prolonged exposure of the solution to higher temperatures can decrease its stability.

-

pH: The optimal pH for the HRP-TMB reaction is in the acidic range, typically between 4.5 and 5.5.[5] Commercially available this compound solutions are often formulated in a mildly acidic buffer.[15]

-

Contamination: this compound solutions are susceptible to oxidation by metal ions and other oxidizing agents.[12][15] Therefore, it is crucial to use high-quality reagents and clean glassware or plasticware to prevent contamination.

The following table summarizes the stability and storage conditions for this compound.

| Form | Storage Temperature | Shelf Life | Key Considerations | Reference |

| Solid this compound | 2-8°C | ≥ 2 years | Protect from light | [3] |

| This compound in DMSO (Stock) | -20°C | ≥ 2 years | Store in aliquots to avoid freeze-thaw cycles | [3] |

| Ready-to-use Solution | 2-8°C | 12 months - 4+ years | Protect from light; Do not freeze | [14][15] |

| Working Solution | Room Temperature | Several hours | Prepare fresh before use; Protect from light | [4][5] |

This compound Oxidation Signaling Pathway

In the presence of HRP and hydrogen peroxide (H₂O₂), this compound undergoes a two-step oxidation process. Initially, a one-electron oxidation occurs, resulting in the formation of a blue-colored radical cation.[1][16] This is followed by a second one-electron oxidation to yield a yellow-colored diimine product.[1][16] The blue product is a charge-transfer complex between the parent diamine and the final diimine.[16] The reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄), which stabilizes the yellow diimine product and allows for spectrophotometric quantification at 450 nm.[1][17]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.[3][4]

Materials:

-

3,3',5,5'-Tetramethylbenzidine (this compound) powder

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh out the desired amount of this compound powder using an analytical balance. For a 1 mg/mL solution, weigh 1 mg of this compound for every 1 mL of DMSO.

-

Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[3]

Preparation of this compound Working Solution

This protocol outlines the preparation of a this compound working solution for use in ELISA.[3][5]

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Phosphate-citrate buffer (0.05 M, pH 5.0) or Citrate/Acetate Buffer (pH 6.0)[1]

-

30% Hydrogen peroxide (H₂O₂)

-

Sterile conical tube

Procedure:

-

Bring the this compound stock solution and buffer to room temperature.

-

In a sterile conical tube, dilute the this compound stock solution 1:10 with the phosphate-citrate buffer (e.g., add 1 mL of this compound stock to 9 mL of buffer).[3] Mix gently.

-

Immediately before use, add 2 µL of 30% H₂O₂ for every 10 mL of the diluted this compound solution.[3]

-

Mix gently by inversion. The working solution is now ready for use.

-

Protect the working solution from light and use within a few hours for best results.[4][5]

Experimental Workflow for Assessing this compound Stability

This workflow describes a typical ELISA-based experiment to evaluate the stability of a this compound substrate solution over time.[18]

Procedure:

-

Prepare this compound Solution: Prepare a batch of this compound working solution. Divide it into a "test" portion for storage and a "control" portion to be used fresh.

-

Store Test Solution: Store the test solution under the desired conditions (e.g., 4°C in the dark, room temperature on the benchtop).

-

ELISA Setup: At specified time points (e.g., 0, 24, 48 hours), perform a standard ELISA.[18]

-

Coat a microplate with a consistent concentration of antigen.

-

Block the plate to prevent non-specific binding.

-

Add primary and HRP-conjugated secondary antibodies.

-

Wash the plate between steps.

-

-

Substrate Addition: Add the stored "test" this compound solution and a freshly prepared "control" this compound solution to different wells of the same plate.

-

Develop and Stop: Incubate the plate at room temperature, protected from light, to allow for color development.[19] Stop the reaction with an acidic stop solution.

-

Read and Analyze: Measure the absorbance at 450 nm. Compare the optical density (OD) values generated by the stored this compound solution to those of the fresh control. A significant decrease in OD for the stored solution indicates degradation.

Conclusion

A thorough understanding of this compound's solubility and stability is paramount for obtaining reliable and reproducible results in immunoassays. By selecting the appropriate solvents and buffers, adhering to proper storage conditions, and protecting the substrate from light and contamination, researchers can ensure the optimal performance of their this compound-based detection systems. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.

References

- 1. itwreagents.com [itwreagents.com]

- 2. EP0618300A1 - this compound formulation for soluble and precipitable HRP-ELISA - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US5006461A - this compound formulation for soluble and precipitable HRP-ELISA - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. data.epo.org [data.epo.org]

- 10. zellbio.eu [zellbio.eu]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. serva.de [serva.de]

- 13. medicago.se [medicago.se]

- 14. abioreagents.com [abioreagents.com]

- 15. This compound Substrate Solution 'Ready to Use' - Leinco Technologies [leinco.com]

- 16. antibodiesinc.com [antibodiesinc.com]

- 17. Why is this compound used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 18. seracare.com [seracare.com]

- 19. Adaltis S.r.l. - Blue Star - this compound Solution for Elisa [adaltis.net]

In-Depth Technical Guide to the Safe Handling of TMB in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, experimental use, and disposal of 3,3',5,5'-Tetramethylbenzidine (TMB), a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and other immunological assays. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental results.

Safety and Handling

This compound and its solutions, while less hazardous than some other chromogenic substrates, still require careful handling to minimize risks of exposure and maintain stability.

Hazard Identification and Personal Protective Equipment (PPE)

This compound can cause skin, eye, and respiratory irritation.[1][2] In solid form, it is a combustible dust that can form explosive mixtures with air.[2] this compound solutions are generally not flammable.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

| PPE Category | Solid this compound | This compound Solutions |

| Eye/Face Protection | Chemical safety goggles or face shield.[4] | Chemical splash goggles.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[5] | Chemical-resistant gloves (e.g., nitrile).[5] |

| Body Protection | Laboratory coat. | Laboratory coat. |

| Respiratory Protection | NIOSH/MSHA-approved respirator for particulates if dust is generated.[2] | Generally not required with adequate ventilation.[3] |

First Aid Measures

Prompt and appropriate first aid is essential in the event of an exposure.

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[1] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6] |

| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek medical attention immediately.[1] |

Spill and Waste Disposal

Proper containment and disposal of this compound waste are critical to prevent environmental contamination and laboratory hazards.

Spill Cleanup:

-

Solid this compound: Avoid creating dust. Moisten the spilled material with a damp cloth or paper towel and place it in a sealed container for disposal.[2]

-

This compound Solution: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[3]

Waste Disposal:

-

This compound waste should be considered hazardous waste.[7]

-

Dispose of this compound waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7]

Storage and Stability

Proper storage is vital for maintaining the performance and shelf life of this compound substrates.

Storage Conditions:

-

Store this compound solutions at 2-8°C in a dark, tightly sealed container.[8][9][10]

-

This compound is light-sensitive and should be protected from direct sunlight and UV sources.[9]

-

Avoid contact with metals, as they can cause oxidation and degradation of the substrate.[9]

Stability:

-

Ready-to-use this compound solutions are typically stable for 12 to 24 months when stored correctly at 4°C.[9][11]

-

One study showed that a this compound peroxidase substrate maintains stable performance for up to four years when stored at 4°C.[12]

-

After mixing the two components of a this compound substrate system, the solution can be used for at least one day with the best results obtained when stored at 4°C in the dark.[13]

Table 3: Stability of Mixed Two-Component this compound Substrate Solution

| Storage Condition | Time After Mixing | Background Absorbance (405 nm) | Background Absorbance (650 nm) |

| Room Temperature | 0 min | 0.005 | 0.004 |

| 30 min | 0.021 | 0.022 | |

| 1 hr | 0.012 | 0.009 | |

| 2 hrs | 0.017 | 0.015 | |

| 4 hrs | 0.032 | 0.029 | |

| 7 hrs | 0.068 | 0.024 | |

| 24 hrs | 0.052 | 0.034 | |

| 4°C | 0 min | 0.005 | 0.004 |

| 30 min | 0.013 | 0.010 | |

| 1 hr | 0.007 | 0.005 | |

| 2 hrs | 0.008 | 0.009 | |

| 4 hrs | 0.021 | 0.011 | |

| 7 hrs | 0.037 | 0.021 | |

| 24 hrs | 0.025 | 0.025 | |

| Data adapted from SeraCare.[13] |

Experimental Protocols

This compound is a sensitive and reliable substrate for horseradish peroxidase (HRP) in ELISA and other immunoassays. The following is a generalized protocol for a sandwich ELISA.

Detailed Sandwich ELISA Protocol Using this compound

-

Coating:

-

Dilute the capture antibody to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Sample/Standard Incubation:

-

Add 100 µL of appropriately diluted samples and standards to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Detection Antibody Incubation:

-

Add 100 µL of the diluted HRP-conjugated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Substrate Incubation:

-

Stopping the Reaction:

-

Add 100 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[14] The color will change from blue to yellow.

-

-

Reading the Plate:

-

Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[15]

-

Mandatory Visualizations

This compound Oxidation Signaling Pathway

Caption: The enzymatic oxidation of this compound by HRP in the presence of hydrogen peroxide.

Sandwich ELISA Experimental Workflow

Caption: A typical workflow for a sandwich ELISA using a this compound substrate.

References

- 1. bmrservice.com [bmrservice.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]

- 6. bosterbio.com [bosterbio.com]

- 7. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 8. medicago.se [medicago.se]

- 9. biocat.com [biocat.com]

- 10. serva.de [serva.de]

- 11. abioreagents.com [abioreagents.com]

- 12. seracare.com [seracare.com]

- 13. seracare.com [seracare.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. interchim.fr [interchim.fr]

A Technical Guide to the TMB Absorbance Spectrum in Enzyme-Linked Immunosorbent Assays (ELISA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the absorbance properties of 3,3',5,5'-tetramethylbenzidine (TMB), a widely used chromogenic substrate in horseradish peroxidase (HRP)-based ELISA. Understanding the spectral shifts of this compound before and after the addition of a stop solution is critical for accurate data acquisition and interpretation in a variety of research and drug development applications.

The Role of this compound in HRP-Based ELISA

In ELISA, HRP is a common enzyme conjugated to a detection antibody. Its function is to catalyze a reaction that produces a measurable signal, which is proportional to the amount of analyte in the sample. This compound serves as the substrate for HRP.[1] The reaction between the this compound substrate and an HRP conjugate generates a distinct color change, allowing for quantitative analysis via spectrophotometry.[2]

The this compound Reaction Mechanism

The colorimetric signal generation is a two-step process involving oxidation and an acid-base reaction.

-

Step 1: Enzymatic Oxidation In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes a one-electron oxidation of the colorless this compound substrate.[1][3] This initial reaction produces a soluble, blue-colored charge-transfer complex.[3] The intensity of the blue color is directly proportional to the HRP activity.[4]

-

Step 2: Acid-Induced Colorimetric Shift To halt the enzymatic reaction and stabilize the signal for accurate measurement, a stop solution, typically a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.[1][5] The low pH environment inactivates the HRP enzyme and causes a second, non-enzymatic oxidation of the blue product into a yellow diimine product.[3][6] This yellow product is more stable and exhibits a higher molar absorptivity, enhancing the sensitivity of the assay.[6][7]

Caption: this compound Reaction Pathway.

Absorbance Spectra: A Quantitative Overview

The utility of this compound in ELISA is defined by its distinct absorbance maxima before and after the reaction is stopped. Measuring the absorbance at the correct wavelength is crucial for obtaining accurate results.

-

Before Stop Solution: The blue charge-transfer complex has two primary absorbance peaks at 370 nm and 652 nm .[8][9] For kinetic assays, where the reaction is monitored in real-time without being stopped, the absorbance is typically read at 620-650 nm.

-

After Stop Solution: The addition of an acid stop solution shifts the absorbance maximum. The resulting yellow diimine product has a single, strong absorbance peak at 450 nm .[3][10][11] Endpoint ELISAs are almost universally read at this wavelength.

Data Presentation: this compound Absorbance Characteristics

The following table summarizes the key quantitative data for the this compound substrate in its different states.

| State | Product | Color | Optimal Wavelength (λmax) | Molar Absorptivity (ε) |

| Before Stop Solution | One-electron oxidation product | Blue | 652 nm (and 370 nm)[9] | 3.9 x 10⁴ M⁻¹ cm⁻¹ (at 650 nm)[11] |

| After Stop Solution | Two-electron oxidation product (Diimine) | Yellow | 450 nm[3][11] | Signal is enhanced 2-3 fold[12] |

Experimental Protocols

A generalized protocol for using this compound in a standard sandwich ELISA is provided below. Note that incubation times and reagent volumes may require optimization depending on the specific ELISA kit and experimental conditions.

Standard ELISA Workflow with this compound Detection

-

Plate Preparation: Coat a 96-well microplate with a capture antibody. Incubate, wash, and then block the plate to prevent non-specific binding.

-

Sample Incubation: Add standards and samples to the appropriate wells. Incubate to allow the analyte to bind to the capture antibody. Wash the plate.

-

Detection Antibody: Add the biotinylated detection antibody. Incubate to form the "sandwich" complex. Wash the plate.[6]

-

Enzyme Conjugate: Add Streptavidin-HRP conjugate. Incubate to allow it to bind to the biotinylated detection antibody. Wash the plate thoroughly to remove any unbound enzyme.[10][13]

-

Substrate Reaction (Before Stop):

-

Stopping the Reaction (After Stop):

-

Data Acquisition:

Caption: General ELISA Experimental Workflow.

References

- 1. Why is this compound used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. biomat.it [biomat.it]

- 5. Surmodics - ELISA Substrates [shop.surmodics.com]

- 6. mabtech.com [mabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bio-helix.com [bio-helix.com]

- 10. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. Sandwich ELISA protocol | Abcam [abcam.com]

- 14. ELISA Protocols [sigmaaldrich.com]

- 15. ringbio.com [ringbio.com]

TMB: A Superior Non-Carcinogenic Replacement for Benzidine in Enzyme Immunoassays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of sensitive enzymatic immunoassays such as ELISA, the chromogenic substrate is a critical component for signal generation. For many years, benzidine (B372746) was a widely used substrate for horseradish peroxidase (HRP), prized for its high sensitivity. However, its classification as a potent carcinogen necessitated its replacement with safer alternatives.[1][2][3] This guide details the transition from the hazardous benzidine to the safer and highly effective substrate, 3,3',5,5'-tetramethylbenzidine (TMB). We provide a comprehensive overview of the carcinogenic properties of benzidine, the favorable safety profile of this compound, a comparative analysis of their performance, detailed experimental protocols, and a look into the underlying biochemical mechanisms.

The Imperative for Replacement: The Carcinogenicity of Benzidine

Benzidine, a synthetic aromatic amine, has been unequivocally linked to an increased risk of bladder cancer in occupationally exposed individuals.[2][3] This strong association has led to its classification as a known human carcinogen by numerous international health and safety organizations.[1][2] Its use in industrial and laboratory settings has been largely discontinued (B1498344) since the mid-1970s due to these health risks.[3]